Cas no 10486-61-0 (3-Iodothiophene)
3-Iodothiophene Chemical and Physical Properties
Names and Identifiers
-
- 3-Iodothiophene
- iodothiophene
- Thiophene, 3-iodo-
- Thien-3-yl iodide
- 3-lodothiophene
- 3-Iodothiophene, stabilized with copper
- 3-Thienyl Iodide
- 3-Iodothiophene >=97%
- 3-Iodothiophene, 95+%
- 3-Iodothiophene, 96%, stab. with copper
- BCP22807
- J-001277
- 3-Iodothiophene, stab. with copper
- 3-iodo-thiophene
- AS-17578
- SY030129
- A801079
- FT-0615916
- 3-Iodothiophene, >=97%
- AKOS015853830
- 3-Iodothiophene #
- NS00023328
- AM20070697
- EN300-108555
- CS-W004948
- BCP9000129
- I0380
- SCHEMBL150265
- EINECS 234-009-8
- DTXSID60146791
- 10486-61-0
- InChI=1/C4H3IS/c5-4-1-2-6-3-4/h1-3
- BIDD:GT0252
- MFCD00037901
- BBL103104
- STL556914
- DTXCID2069282
-
- MDL: MFCD00037901
- Inchi: 1S/C4H3IS/c5-4-1-2-6-3-4/h1-3H
- InChI Key: WGKRMQIQXMJVFZ-UHFFFAOYSA-N
- SMILES: IC1=CSC=C1
- BRN: 105451
Computed Properties
- Exact Mass: 209.90000
- Monoisotopic Mass: 209.9
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 6
- Rotatable Bond Count: 0
- Complexity: 46.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 28.2A^2
Experimental Properties
- Color/Form: Brown liquid.
- Density: 2.066 g/mL at 25 °C(lit.)
- Melting Point: No data available
- Boiling Point: 75°C/14mmHg(lit.)
- Flash Point: Fahrenheit: 172.4 ° f
Celsius: 78 ° c - Refractive Index: n20/D 1.657(lit.)
- PSA: 28.24000
- LogP: 2.35270
- Sensitiveness: Light Sensitive
- Solubility: Insoluble in water.
3-Iodothiophene Security Information
-
Symbol:
- Prompt:warning
- Signal Word:None
- Hazard Statement: H227-H315-H319
- Warning Statement: P210-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P403+P235-P501
- WGK Germany:3
- Hazard Category Code: 36/38
- Safety Instruction: S26-S36/37/39
- Safety Term:S26;S36
- Storage Condition:2-8°C
- Risk Phrases:R36/38
3-Iodothiophene Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Iodothiophene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I165643-100g |
3-Iodothiophene |
10486-61-0 | 97% | 100g |
¥1442.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I165643-1g |
3-Iodothiophene |
10486-61-0 | 97% | 1g |
¥29.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I165643-25g |
3-Iodothiophene |
10486-61-0 | 97% | 25g |
¥423.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I165643-5g |
3-Iodothiophene |
10486-61-0 | 97% | 5g |
¥97.90 | 2023-09-02 | |
| Alichem | A169004223-25g |
3-Iodothiophene |
10486-61-0 | 97% | 25g |
$279.00 | 2023-09-04 | |
| Alichem | A169004223-100g |
3-Iodothiophene |
10486-61-0 | 97% | 100g |
$704.98 | 2023-09-04 | |
| Fluorochem | 079489-1g |
3-Iodothiophene |
10486-61-0 | 97% | 1g |
£13.00 | 2022-03-01 | |
| Fluorochem | 079489-5g |
3-Iodothiophene |
10486-61-0 | 97% | 5g |
£44.00 | 2022-03-01 | |
| Fluorochem | 079489-10g |
3-Iodothiophene |
10486-61-0 | 97% | 10g |
£74.00 | 2022-03-01 | |
| Fluorochem | 079489-25g |
3-Iodothiophene |
10486-61-0 | 97% | 25g |
£145.00 | 2022-03-01 |
3-Iodothiophene Suppliers
3-Iodothiophene Related Literature
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Alexander Koch,Sven Krieck,Helmar G?rls,Matthias Westerhausen Dalton Trans. 2018 47 12534
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Xujun Li,Jia Li,Xiaoshuang Wang,Lingang Wu,Yanlan Wang,Giovanni Maestri,Max Malacria,Xiang Liu Dalton Trans. 2021 50 11834
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3. Cyclobuta[1,2-c:3,4-c′]dithiopheneMichael K. Shepherd J. Chem. Soc. Chem. Commun. 1985 880
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Raffaella Mancuso,Christian S. Pomelli,Cinzia Chiappe,Richard C. Larock,Bartolo Gabriele Org. Biomol. Chem. 2014 12 651
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Majid M. Heravi,Vahideh Zadsirjan RSC Adv. 2020 10 44247
Additional information on 3-Iodothiophene
Professional Introduction to 3-Iodothiophene (CAS No. 10486-61-0)
3-Iodothiophene, with the chemical formula C4H3SI and CAS number 10486-61-0, is a significant heterocyclic compound widely utilized in the field of organic synthesis and pharmaceutical development. This compound belongs to the thiophene family, characterized by a sulfur-containing five-membered aromatic ring, which imparts unique electronic and steric properties. The presence of an iodine substituent at the 3-position enhances its reactivity, making it a valuable intermediate in various synthetic pathways.
The versatility of 3-Iodothiophene stems from its ability to participate in a diverse range of chemical reactions, including cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed transformations. These reactions are pivotal in constructing complex molecular architectures, which are essential for the development of novel pharmaceuticals and agrochemicals. In recent years, the demand for thiophene derivatives has surged due to their applications in medicinal chemistry and materials science.
In the realm of pharmaceutical research, 3-Iodothiophene has been extensively studied for its potential as a building block in drug discovery. Its structural motif is frequently incorporated into bioactive molecules targeting various therapeutic areas, such as oncology, neurology, and infectious diseases. For instance, recent studies have highlighted its role in synthesizing thiophene-based kinase inhibitors, which exhibit promising antitumor properties. The iodine atom facilitates palladium-catalyzed cross-coupling reactions, enabling the efficient construction of polycyclic scaffolds that mimic natural product structures.
The compound's reactivity also makes it a valuable tool in polymer chemistry. Researchers have leveraged 3-Iodothiophene to develop conductive polymers and organic semiconductors, which are integral to advancements in flexible electronics and optoelectronic devices. The integration of thiophene units into polymer backbones enhances material properties such as charge transportability and thermal stability. This has spurred interest in thiophene derivatives among materials scientists aiming to innovate next-generation electronic components.
Recent breakthroughs in synthetic methodologies have further expanded the utility of CAS No. 10486-61-0. For example, transition-metal-catalyzed C-H activation techniques have enabled direct functionalization of thiophene rings without the need for pre-functionalized substrates. This approach has streamlined the synthesis of complex derivatives while reducing waste generation, aligning with green chemistry principles. Such innovations underscore the compound's importance as a sustainable intermediate in industrial applications.
The pharmacological potential of thiophene derivatives has also been explored in treating neurological disorders. Studies indicate that certain thiophene-based compounds exhibit neuroprotective effects by modulating ion channel activity and inhibiting oxidative stress. The structural flexibility of 3-Iodothiophene allows chemists to design molecules with tailored biological activities. This has led to the discovery of novel candidates for conditions such as Alzheimer's disease and Parkinson's disease, where thiophene scaffolds have shown remarkable efficacy.
In conclusion, 3-Iodothiophene (CAS No. 10486-61-0) remains a cornerstone in synthetic chemistry due to its broad applicability across multiple disciplines. Its role in pharmaceutical development, materials science, and organic synthesis continues to be refined through cutting-edge research. As scientists uncover new methodologies and applications, the significance of this compound is poised to grow even further, driving innovation in both academic and industrial settings.
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